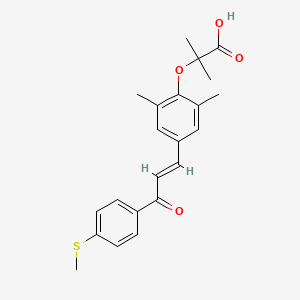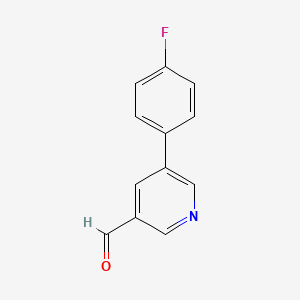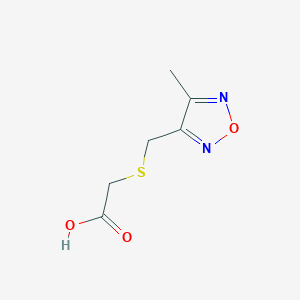
(4-Methyl-furazan-3-ylmethylsulfanyl)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Overview of Research Areas
(4-Methyl-furazan-3-ylmethylsulfanyl)-acetic acid appears to be a specific chemical entity with potential relevance in various scientific research fields. While the direct studies on this compound are not readily available, insights can be drawn from related research involving furan derivatives and acetic acid components.
Furan Derivatives and Health Implications
- Furan fatty acids have been reported to exhibit beneficial health effects, including antioxidant and anti-inflammatory activities. However, their major metabolite, CMPF, has shown mixed results regarding its association with health conditions like diabetes and renal health (Xu et al., 2017).
Acetic Acid and Industrial Applications
- Acetic acid is recognized for its broad spectrum of antimicrobial activity and has been considered for wastewater disinfection. Its attributes include effectiveness even in the presence of organic matter and the absence of persistent toxic or mutagenic residuals. However, concerns include the potential increase in organic content in the effluent due to acetic acid decomposition and its relatively high cost, though this could decrease with increased demand and production (Kitis, 2004).
Biological and Environmental Impact
- The interaction of herbicides like 2,4-D, which shares structural similarities with furan derivatives, with the environment and non-target organisms, including their potential damage to crop plants like wheat, has been extensively studied. This highlights the importance of understanding the environmental and biological impacts of chemical compounds (Kumar & Singh, 2010).
Chemical Synthesis and Drug Development
- The manipulation and conversion of chemical structures like imidazoles, benzimidazoles, and triazoles, which are structurally related to furan compounds, play a significant role in the synthesis of CNS-active drugs. This suggests the potential of furan derivatives in drug development and therapeutic applications (Saganuwan, 2020).
Safety And Hazards
Propriétés
IUPAC Name |
2-[(4-methyl-1,2,5-oxadiazol-3-yl)methylsulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c1-4-5(8-11-7-4)2-12-3-6(9)10/h2-3H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNIHSFKFPYVMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1CSCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-furazan-3-ylmethylsulfanyl)-acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

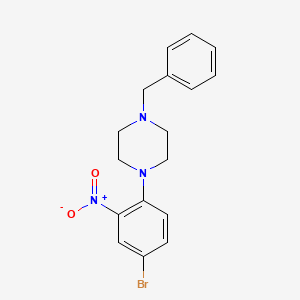
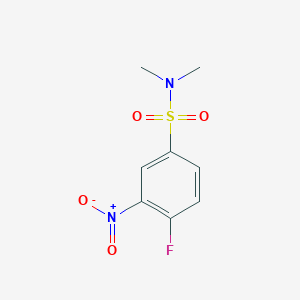
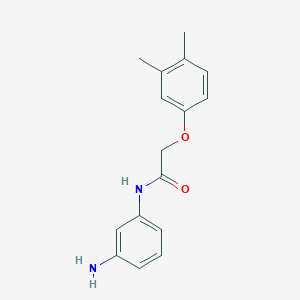
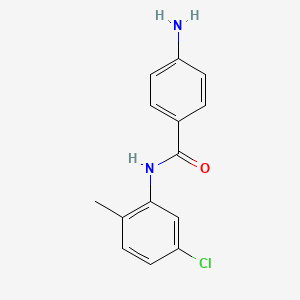
![2-[[2-(Boc-amino)ethyl]amino]acetic acid](/img/structure/B1336258.png)
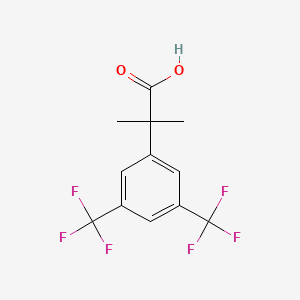
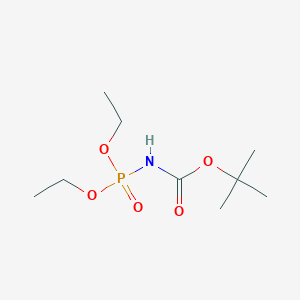
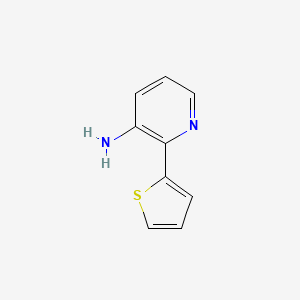
![(2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide](/img/structure/B1336266.png)
![2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole](/img/structure/B1336267.png)

